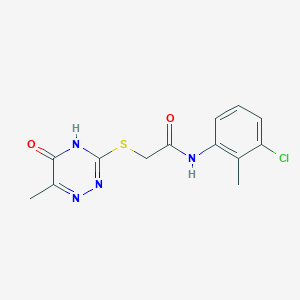

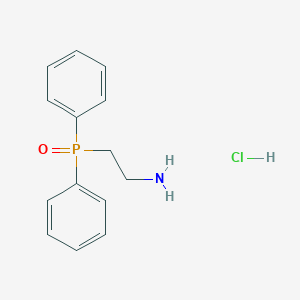

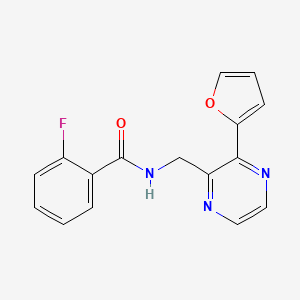

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyridazine ring, followed by various functionalization reactions to introduce the other groups. Unfortunately, without specific literature or experimental data, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyridazine ring, being aromatic, would contribute to the stability of the molecule. The electronegative atoms (like oxygen in the methoxy group, nitrogen in the pyridazine ring and sulfonamide group, and fluorine in the fluorophenyl group) would create regions of high electron density and could participate in various chemical reactions .Chemical Reactions Analysis

The reactivity of this compound would depend on the conditions and the reagents used. The pyridazine ring might undergo electrophilic substitution reactions, while the benzenesulfonamide group could participate in nucleophilic substitution reactions. The fluorophenyl group might also undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a fluorine atom could increase the compound’s stability and lipophilicity. The compound is likely to have a relatively high molecular weight due to the presence of several functional groups .Applications De Recherche Scientifique

Selective Enzyme Inhibition

Research on derivatives of benzenesulfonamides, such as 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, has demonstrated their effectiveness as selective inhibitors for cyclooxygenase-2 (COX-2), with enhancements in selectivity and potency upon introduction of a fluorine atom, indicating their potential for therapeutic applications in inflammation and pain management (Hashimoto et al., 2002).

Anticancer Activity

Aminothiazole-paeonol derivatives, structurally related to benzenesulfonamides, have shown significant anticancer potential against various cancer cell lines, suggesting the potential of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide for anticancer activity exploration (Tsai et al., 2016).

Antimicrobial and Antitumor Activities

Novel compounds with benzenesulfonamide moiety have been synthesized and evaluated for antimicrobial and antitumor activities. This indicates the broad spectrum of biological activities that can be targeted by manipulating the benzenesulfonamide scaffold for developing new therapeutic agents (Sarvaiya et al., 2019; Abbassi et al., 2014).

Molecular Dynamic Simulation Studies

The study of piperidine derivatives for corrosion inhibition through quantum chemical calculations and molecular dynamic simulations underscores the versatility of benzenesulfonamide derivatives in material science, providing insights into the interaction mechanisms at the molecular level (Kaya et al., 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O4S/c1-14-3-9-18(28-2)19(13-14)29(26,27)22-11-12-24-20(25)10-8-17(23-24)15-4-6-16(21)7-5-15/h3-10,13,22H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPBBPRVUXSYTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2942521.png)

![6-Benzyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2942530.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2942533.png)

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2942536.png)

![3-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoic acid](/img/structure/B2942537.png)